molecular formula C7H12N2O5 B8180606 (RS)-AMPA monohydrate

(RS)-AMPA monohydrate

Cat. No.: B8180606
M. Wt: 204.18 g/mol
InChI Key: HFISYNCCKQHIAM-UHFFFAOYSA-N
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Description

(RS)-AMPA monohydrate is a chemical compound that has garnered significant interest in various scientific fields It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-AMPA monohydrate typically involves several steps, starting from commercially available starting materials. One common method involves the reduction of an enamine intermediate using sodium borohydride (NaBH4) followed by the resolution of racemates using di-p-toluoyl-L-tartaric acid . This method avoids the use of expensive noble metal catalysts, making it cost-effective and efficient.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical resolution and asymmetric hydrogenation techniques. These methods are optimized to ensure high yield and purity of the final product. The use of ammonium chloride as a promoter in catalytic enantioselective hydrogenation has also been reported to be effective in large-scale production .

Chemical Reactions Analysis

Types of Reactions

(RS)-AMPA monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.

Scientific Research Applications

(RS)-AMPA monohydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (RS)-AMPA monohydrate involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(RS)-AMPA monohydrate can be compared with other similar compounds, such as:

    (S)-AMPA: The single enantiomer form, which may have different biological activities and properties.

    ®-AMPA: Another single enantiomer form with distinct characteristics.

    Other racemic mixtures: Compounds like racemic acid, which also contain equal amounts of enantiomers.

The uniqueness of this compound lies in its balanced mixture of enantiomers, which can provide a broader range of applications and effects compared to its single enantiomer counterparts .

Properties

IUPAC Name

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4.H2O/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFISYNCCKQHIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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